![molecular formula C11H17NO3S B604901 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide CAS No. 1094537-20-8](/img/structure/B604901.png)
4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1094537-20-8 . It is used in various fields of research, including life sciences and organic synthesis .
Molecular Structure Analysis
The molecular structure of “4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide” can be represented by the InChI code: 1S/C11H17NO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3,(H2,12,13,14) . The molecular weight of this compound is 243.33 .Physical And Chemical Properties Analysis
The compound “4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Synthesis and Anticancer Activity
Research conducted by Vellaiswamy and Ramaswamy (2017) focused on synthesizing new Co(II) complexes of sulfonamide derivatives, including those structurally related to 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide. These complexes exhibited fluorescence properties and were investigated for their anticancer activities against human breast cancer cell lines (MCF 7), showcasing the potential therapeutic applications of such compounds in oncology (Vellaiswamy & Ramaswamy, 2017).
Characterization and Chemical Properties
A study by Hayun et al. (2012) elaborated on the chemical synthesis and structural characterization of a closely related sulfonamide derivative. Their research provides valuable insights into the chemical behavior and properties of sulfonamide compounds, which could be instrumental in the development of new drugs and materials (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Molecular Structure Analysis
The molecular structure and properties of sulfonamide derivatives were further explored through synthesis and X-ray structural characterization. Research by Sarojini et al. (2012) on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide demonstrated the application of Density Functional Theory (DFT) for understanding the stability and electronic properties of sulfonamide compounds, which is crucial for designing molecules with desired chemical and physical properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Nonlinear Optical Studies
Shahid et al. (2018) investigated the nonlinear optical (NLO) properties of Sulfadiazine-Ortho-Vanillin Schiff base derivatives, showcasing how modifications in sulfonamide structures can significantly impact their NLO behavior. This research underscores the potential of sulfonamide derivatives in developing new materials for optical applications (Shahid, Salim, Khalid, Tahir, Khan, & Braga, 2018).
Safety and Hazards
The compound “4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
4-ethoxy-3-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHNDPMSGIXMCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.